molecular formula C7H13N3 B1438627 1-tert-butyl-1H-pyrazol-5-amine CAS No. 442850-71-7

1-tert-butyl-1H-pyrazol-5-amine

Cat. No.: B1438627
CAS No.: 442850-71-7
M. Wt: 139.2 g/mol
InChI Key: NDKNRZPWSLAZNF-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in adjacent positions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins such as the proto-oncogene tyrosine-protein kinase src and mitogen-activated protein kinase 14 . These proteins play crucial roles in cellular processes such as cell growth and differentiation.

Mode of Action

This can result in altered cellular processes, potentially influencing cell growth, differentiation, and other functions .

Biochemical Pathways

Given its potential targets, it may influence pathways related to cell growth and differentiation .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of 1392 , may influence its bioavailability.

Result of Action

Based on its potential targets, it may influence cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-tert-butyl-1H-pyrazol-5-amine. For instance, the compound should be stored at room temperature in a dark place under an inert atmosphere . These conditions can help maintain the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

1-tert-butyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or allosteric sites on enzymes, thereby modulating their activity. This compound’s interactions with proteins can also affect protein folding and stability, which are crucial for proper cellular function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of signaling molecules, leading to changes in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by binding to allosteric sites, inducing conformational changes that enhance enzyme activity. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage or apoptosis. These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic or toxicological applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, either through inhibition or activation. For example, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites. These effects on metabolic pathways can have downstream consequences on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzyme activity or other cellular processes .

Preparation Methods

The synthesis of 1-tert-butyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One efficient method involves a one-pot two-step synthesis starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. This process involves a solvent-free condensation/reduction reaction sequence . Another approach includes the use of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile as a starting material, which undergoes a series of reactions including amination, reduction, esterification, and condensation .

Chemical Reactions Analysis

1-tert-butyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-tert-butyl-1H-pyrazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

1-tert-butyl-1H-pyrazol-5-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

2-tert-butylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKNRZPWSLAZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653844
Record name 1-tert-Butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442850-71-7
Record name 1-tert-Butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butyl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 600 ml of ethanol were successively added 59.94 g of tert-butylhydrazine hydrochloride, 79.3 g of sodium acetate and 50 ml of 2-chloroacrylonitrile at room temperature, followed by stirring the reaction mixture at 80° C. for 12 hours. After removing the solvent in vacuo, water was added to the residue. The mixture was neutralized with sodium hydrogen carbonate, and extracted with ethyl acetate. The obtained ethyl acetate solution was washed with brine, dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated in vacuo. The obtained residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=2/1-1/2) to give the title compound as a pale yellow oil.
Quantity
59.94 g
Type
reactant
Reaction Step One
Quantity
79.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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